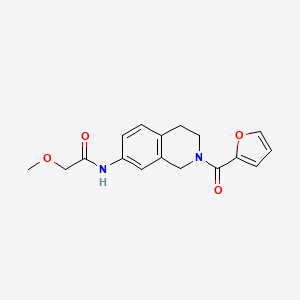

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a methoxyacetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Isoquinoline is a benzopyridine, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the chemical bonds that hold them together.Chemical Reactions Analysis

The compound, due to the presence of the furan ring and the isoquinoline group, might undergo a variety of chemical reactions. Furan rings can participate in electrophilic substitution reactions, while isoquinoline can undergo reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique

Application in Pharmaceuticals

Summary of the Application

Furan-2-carbonyl compounds have been synthesized and investigated for their anti-bacterial activities against clinically isolated drug-resistant bacteria .

Methods of Application

The compound N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Results or Outcomes

The synthesized compound was found to be effective against various bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .

Application in Organic Chemistry

Summary of the Application

Furan-2-carbonyl compounds have been used in addition–cyclization reactions with nitrogen nucleophiles as a synthetic route to novel azines and azoles .

Methods of Application

Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles .

Results or Outcomes

The newly synthesized compounds showed moderate antibacterial activities against examples of Gram-positive and Gram-negative bacteria .

Application in Anti-Microbial Agents

Summary of the Application

Synthetic carbamothioyl-furan-2-carboxamide derivatives have been studied for their potential as anti-microbial agents .

Methods of Application

The study involved the synthesis of carbamothioyl-furan-2-carboxamide derivatives .

Results or Outcomes

The synthesized derivatives were concluded to be potent anti-microbial agents .

Application in Hypoxia-Inducible Factor (HIF) Stabilization

Summary of the Application

Certain furan-2-carbonyl compounds have been found to stabilize HIF and transactivate the HRE-driven MLuc reporter in SKN:HRE-MLuc cells .

Methods of Application

The study involved the synthesis and testing of various furan-2-carbonyl compounds .

Results or Outcomes

Compounds 1, 7, 9 – 11, 15 – 18, 28, 30, and 38 were found to stabilize HIF .

Application in Acetylcholinesterase Inhibitor Activity

Summary of the Application

Furan-2-carboxamide derivatives have been evaluated for their in vitro acetylcholinesterase (AChE) inhibitor activity .

Methods of Application

The study involved the synthesis of N-(2-(3-(phenylselanyl)propoxy)phenyl)furan-2-carboxamide and its testing for AChE inhibitor activity .

Results or Outcomes

The synthesized compound demonstrated inhibitory activity against AChE .

Application in Addition–Cyclization Reactions

Methods of Application

The study involved the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRDOQDSIPPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)

![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)

![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)

![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)